molecular formula C5H8O4 B1222636 2-Acetoxypropanoic acid CAS No. 535-17-1

2-Acetoxypropanoic acid

Cat. No. B1222636
CAS RN: 535-17-1
M. Wt: 132.11 g/mol
InChI Key: WTLNOANVTIKPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-acetoxypropanoic acid often involves the use of acetone and ethyl formate to create formyl acetone, which is then used to synthesize the target compound. The conditions for synthesis are optimized through repeated testing, and techniques like pH gradient separation simplify the synthetic route (Che Qing-ming et al., 2006). Additionally, photocatalytic decarboxylative C-O bond formation reactions offer rapid access to acetoxylated products, suggesting an innovative approach to synthesizing derivatives of acetoxypropanoic acid (Sameera Senaweera et al., 2019).

Molecular Structure Analysis

The structure of derivatives of 2-acetoxypropanoic acid has been confirmed through techniques such as X-ray crystallography and NMR. For example, the crystal structure analysis of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid revealed an α-acetoxy propenoic acid with a trans extended side acid chain conformation, demonstrating the compound's detailed molecular arrangement (P. P. Haasbroek et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of acetoxypropanoic acid derivatives includes decarboxylative acetoxylation, utilizing transition metal catalysis for C-O bond formation. This process highlights the compound's ability to undergo transformations that are valuable in organic synthesis, creating molecules with acetoxy moieties that are pivotal in natural products, drugs, and agricultural chemicals (Sameera Senaweera et al., 2019).

Physical Properties Analysis

Although specific to derivatives and closely related compounds, the physical properties of 2-acetoxypropanoic acid can be inferred from studies on similar substances. For instance, the crystal structure and molecular inclusion studies provide insights into the solid-state properties and potential for forming clathrates, which could influence solubility, melting point, and other physical characteristics (C. Rizzoli et al., 1982).

Chemical Properties Analysis

The chemical properties of 2-acetoxypropanoic acid derivatives, such as their reactivity in esterification reactions, are pivotal for their use in synthesizing more complex molecules. The process development for the synthesis of esters, like 2-methylpropylacetate, through reactive distillation indicates the versatility and chemical reactivity of acetoxypropanoic acid derivatives, emphasizing their importance in chemical synthesis and industrial applications (J. Hanika et al., 2001).

Scientific Research Applications

Catalytic Conversion Applications

2-Acetoxypropanoic acid has applications in catalytic processes. A study by Kinage et al. (2010) explored the conversion of glycerol to produce acetol, demonstrating that sodium-doped catalysts, including Na-doped CeO2, showed high efficiency and selectivity for acetol formation. This indicates potential use in industrial catalytic processes involving similar conversions.

Chemical Synthesis

The compound is also relevant in the synthesis of various chemicals. For instance, Hamilton et al. (2008) identified 3-acetoxypropanoic acid among the main reaction products in the study of secondary organic aerosol formed from atmospheric simulation chamber experiments. This reflects its significance in the synthesis and study of organic compounds.

Biotechnological Production

In biotechnological contexts, 2-Acetoxypropanoic acid can be a precursor or byproduct. Jers et al. (2019) discussed the production of 3-hydroxypropanoic acid from glycerol by engineered bacteria, where compounds like 2-Acetoxypropanoic acid may emerge as intermediates or side-products in such metabolic pathways.

Environmental and Safety Studies

The compound is also studied for its environmental and safety impacts. For example, Turkina et al. (2021) investigated the safe exposure levels of 2-hydroxypropanoic acid in workplace environments. This research is crucial for ensuring safe handling and exposure limits in industrial settings where such compounds are used or produced.

Chemical Characterization and Analysis

Research like that by Guan et al. (2014) focuses on developing methods for the analysis and quantification of compounds structurally related to 2-Acetoxypropanoic acid, highlighting the importance of accurate measurement techniques in pharmaceutical and chemical research.

Safety And Hazards

When handling 2-Acetoxypropanoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inadequate ventilation, wear respiratory protection .

properties

IUPAC Name

2-acetyloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLNOANVTIKPEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313512
Record name 2-Acetoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxypropanoic acid

CAS RN

535-17-1, 3853-80-3
Record name 2-Acetoxypropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Acetolactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetoxypropanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Acetoxypropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701313512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-(acetyloxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Acetoxypropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLLACTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QA2F3GU47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Reflux a mixture of 2-hydroxy-propionic acid (480 ml, 85% in water) and sulfuric acid (2 mL) in acetic acid (2500 mL) and toluene (300 mL) for overnight. After removal of solvent under vacuum, purify the residue by distillation to give 2-acetoxy-propionic acid (550 g, 92%) as colorless oil. 1H NMR (CDCl3, 400 MHz): δ 9.27 (brs, 1H), 5.10 (m, 1H), 2.13 (s, 3H), 1.53 (d, J=7.2, 3H).
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 300 ml autoclave is charged with 0.110 g of [(C3H5)PdCl]2 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of acetic acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed with nitrogen, pressured to 30 psig with carbon monoxide, and heated to 150° C. After reaching 150° C. one milliliter of water was pumped into the reaction solution from a Jurgenson Gauge and the pressure was raised to 700 psig with carbon monoxide. The reaction began absorbing gas as evidenced by a drop in the autoclave pressure. Therefore the autoclave pressure was maintained at 700 psig by feeding carbon monxide from a high-pressure reservoir. In addition, the water concentration in the reaction solution was maintained by addition of one milliliter of water from the Jurgenson Gauge for every 130 psig pressure drop in the high-pressure reservoir. After the addition of a total of five milliliters of water the reaction had consumed 675 psig of carbon monoxide from the high pressure reservoir. At this time the reaction was terminated. The production of α-acetoxypropionic acid was shown by a nuclear magnetic resonance and gas chromatography of the concentrated reaction solution. Pure α-acetoxypropionic acid was isolated from a subsequent fractional distillation. The mass spectrum of other fractions showed ethylidene diacetate (major), propionic acid (minor), and acrylic acid (minor) to be by-products.
[Compound]
Name
[(C3H5)PdCl]2
Quantity
0.11 g
Type
reactant
Reaction Step One
Name
Quantity
12 mmol
Type
reactant
Reaction Step Two
Quantity
37 mL
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

α-Acetoxypropionaldehyde and β-acetoxypropionic acid were identified by elemental analysis, molecular weight, and nuclear magnetic resonance studies. An authentic sample of α-acetoxypropionic acid was prepared by the addition of acetic anhydride to lactic acid [A. Golomb and P. D. Ritchie, J CHEM SOC, 838 (1962)]. The corresponding aldehyde could not be prepared by an independent method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetoxypropanoic acid
Reactant of Route 3
Reactant of Route 3
2-Acetoxypropanoic acid
Reactant of Route 4
Reactant of Route 4
2-Acetoxypropanoic acid
Reactant of Route 5
2-Acetoxypropanoic acid
Reactant of Route 6
2-Acetoxypropanoic acid

Citations

For This Compound
47
Citations
I Nezam, L Peereboom, DJ Miller - Organic Process Research & …, 2017 - ACS Publications
Reaction conditions and reactor geometry for producing acrylates in high yield from lactic acid-derived 2-acetoxypropanoic acid (APA) esters are presented. An acrylate ester yield of 75…
Number of citations: 10 pubs.acs.org
SK Ghosh, R Nagarajan - Tetrahedron Letters, 2016 - Elsevier
… (S)-2-Acetoxypropanoic acid was prepared via three steps, … the (S)-2-acetoxypropanoic acid (see Supporting information). … (7) and (S)-2-acetoxypropanoic acid with EDCI·HCl in DCM. …
Number of citations: 5 www.sciencedirect.com
S Jarau, CM Schulz, M Hrncir, W Francke… - Journal of Chemical …, 2006 - Springer
… by reaction with (S)-2-acetoxypropanoic acid chloride (Aldrich). The corresponding … and 1% of pyridine and 1 μl of (S)-2-acetoxypropanoic acid chloride. In a screw-capped 1-ml vial, the …
Number of citations: 59 link.springer.com
JH Clark, J Emsley - Journal of the Chemical Society, Dalton …, 1975 - pubs.rsc.org
… was cooled, filtered (quantitative amount of KCl), and the filtrate diluted with water and extracted with diethyl ether, which after drying and evaporating yielded 2-acetoxypropanoic acid (…
Number of citations: 6 pubs.rsc.org
S Karabuga, I Karakaya, S Ulukanli - Tetrahedron: Asymmetry, 2014 - Elsevier
… At first, SOCl 2 (272.9 mmol) was added dropwise to (S)-2-acetoxypropanoic acid 4a (68.23 mmol) at 0 C. After the addition, the reaction mixture was stirred for an additional 4 h at room …
Number of citations: 17 www.sciencedirect.com
ME Bailey, HB Hass - Journal of the American Chemical Society, 1941 - ACS Publications
Despite the great theoretical and technological importance of the resolution of enantiomorphs, little success has heretofore attended efforts to develop new methods by the application of …
Number of citations: 24 pubs.acs.org
S Johne - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
… An asymmetric synthesis of (S)-(-)-chrysogine, starting from anthranilamide and (S)-(-)-2-acetoxypropanoic acid via the corresponding 2-acetoxyprop- anoyl chloride, has been reported (…
Number of citations: 25 www.sciencedirect.com
AJ Rucklidge - 2005 - research-repository.st-andrews.ac …
The methoxycarbonylation of vinyl acetate to methyl 2 and 3- (acetoxy)methylpropanoate has been studied using a variety of bidentate phosphine ligands in the presence of a palladium …
T Teai, A Claude-Lafontaine, C Schippa… - Journal of Essential Oil …, 2001 - Taylor & Francis
Volatile compounds from fresh pineapple pulp were isolated by organic solvent extraction and were studied by GC/FID and GC/MS. One hundred and eighteen compounds were …
Number of citations: 69 www.tandfonline.com
Y Norimura, D Yamamoto, K Makino - Organic & Biomolecular …, 2017 - pubs.rsc.org
… .), EDCI (10.1 g, 52.6 mmol, 1.1 equiv.) and DMAP (584 mg, 4.78 mmol, 0.10 equiv.) in CH 2 Cl 2 (96 mL, 0.50 M) at 0 C was added dropwise a solution of rac-2-acetoxypropanoic acid 9 …
Number of citations: 12 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.